1-(3-chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of three aromatic rings, one of which is substituted with a chlorine atom and a methyl group, while the other two are substituted with methyl groups.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of 3-chloro-4-methylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-methyl-urea: This compound has a similar aromatic structure but contains a urea functional group instead of a pyrazole ring.
1-(3-Chloro-4-methylphenyl)urea: Another similar compound with a urea functional group, differing in the substitution pattern on the aromatic ring.
3-Chloro-4-methylphenylboronic acid: This compound contains a boronic acid functional group and is used in different chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN2 |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2/c1-16-4-9-19(10-5-16)23-15-24(20-11-6-17(2)7-12-20)27(26-23)21-13-8-18(3)22(25)14-21/h4-15H,1-3H3 |
InChI Key |
ZDIHYORCERNUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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